molecular formula C9H6FNO B1439150 6-fluoroisoquinolin-1(2H)-one CAS No. 214045-85-9

6-fluoroisoquinolin-1(2H)-one

Cat. No. B1439150
M. Wt: 163.15 g/mol
InChI Key: VCCTUCDRIAEXLU-UHFFFAOYSA-N
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Description

“6-fluoroisoquinolin-1-amine” is a chemical compound with the molecular formula C9H7FN2 . It is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “6-fluoroisoquinolin-1-amine” is represented by the SMILES notation: Nc1nccc2cc(F)ccc12 .


Chemical Reactions Analysis

While specific chemical reactions involving “6-fluoroisoquinolin-1(2H)-one” are not available, it is known to be used in various chemical reactions .


Physical And Chemical Properties Analysis

The molecular weight of “6-fluoroisoquinolin-1-amine” is 162.167 . Other physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis of Fluorinated Heterocycles

6-fluoroisoquinolin-1(2H)-one is utilized in the synthesis of various fluorinated heterocycles, which are significant in pharmaceutical and agrochemical industries. The synthesis involves rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate, leading to the creation of monofluorinated alkenes and subsequent formation of 4-fluoroisoquinolin-1(2H)-ones. These compounds show potential in diverse synthetic applications (Wu et al., 2017).

Biological Activity Studies

Research has been conducted to examine the biological activity of fluoroisoquinoline derivatives, including 6-fluoroisoquinolin-1(2H)-one. This exploration aims to find modifications in activity compared to non-fluorinated analogs, which could be significant in developing new pharmaceutical compounds (Belsten & Dyke, 1968).

Synthesis of Isoquinolin-1(2H)-ones

6-fluoroisoquinolin-1(2H)-one is involved in a novel synthesis process of dialkyl-4-carbomethoxyisoquinolin-1(2H)-ones. The process entails treatment with various chlorides and heating in the presence of base, resulting in yields that are valuable for further chemical applications (Bunce et al., 2014).

Fluorescence Studies in Living Cells

Derivatives of 6-fluoroisoquinolin-1(2H)-one have been explored as fluorescent sensors, particularly for magnesium in living cells. Such compounds can provide crucial insights into intracellular magnesium regulation and dynamics, which is vital for understanding various biological processes (Farruggia et al., 2006).

Detection of Fluoride Ions

Certain derivatives of 6-fluoroisoquinolin-1(2H)-one have been developed for the rapid and selective monitoring of fluoride ions in water. This is crucial for environmental monitoring and ensuring water safety (Yadav et al., 2021).

Anticancer Drug Development

6-fluoroisoquinolin-1(2H)-one derivatives have shown significant inhibitory activity against tumor cell lines, suggesting their potential in anticancer drug development. These derivatives selectively inhibit cancer cell lines and may affect certain biological functions crucial in cancer therapy (Chou et al., 2010).

Imaging Neurofibrillary Tangles

6-fluoroisoquinolin-1(2H)-one derivatives have been used in PET radiopharmaceuticals for detecting human neurofibrillary tangles, which are key in understanding and diagnosing Alzheimer's disease (Collier et al., 2017).

Safety And Hazards

For safety, it is recommended to wear suitable gloves and eye/face protection when handling "6-fluoroisoquinolin-1-amine" .

properties

IUPAC Name

6-fluoro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCTUCDRIAEXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666709
Record name 6-Fluoroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoroisoquinolin-1(2H)-one

CAS RN

214045-85-9
Record name 6-Fluoroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one (149 mg, 0.903 mmol) was dissolved in 3 mL 1,4-dioxane. Argon was bubbled through this solution for 1 minute and 2,3-dichloro-5,6-dicyano-p-benzoquinone (205 mg, 0.903 mmol) was added. This was heated at 100° C. for 24 hours. The resulting mixture was partitioned between ethyl acetate and 1M aq. sodium hydroxide. The ethyl acetate layer was washed with brine, dried over anhydrous magnesium sulfate, concentrated in vacuo, and purified by flash chromatography (50% ethyl acetate/hexanes) to yield 6-Fluoro-2H-isoquinolin-1-one (54 mg, 0.33 mmol). MS (ESI) 164.1 (M+H)−.
Quantity
149 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
205 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Rana, A Ghosh, YN Aher, AB Pawar - ACS omega, 2023 - ACS Publications
We have developed Cp*Co(III)-catalyzed redox-neutral synthesis of 3,4-unsubstituted isoquinoline 1(2H)-ones at ambient temperature using N-chloroamides as a starting material. The …
Number of citations: 4 pubs.acs.org
S Jothi Murugan, M Jeganmohan - The Journal of Organic …, 2023 - ACS Publications
An efficient and straightforward strategy for the synthesis of isoquinolones through [4 + 2]-annulation of N-chlorobenzamides with vinyl acetate in the presence of CoCp*(III) catalyst in a …
Number of citations: 5 pubs.acs.org
JC Swartzel - 2021 - search.proquest.com
Technologies that hijack cellular pathways using bifunctional small molecules have recently risen to the forefront of the drug discovery world. The first targeted protein degradation (TPD…
Number of citations: 2 search.proquest.com
S Jaime-Figueroa, MJ Bond, JI Vergara… - The Journal of …, 2021 - ACS Publications
A novel, facile, and expeditious two-step synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones from a Suzuki cross-coupling between 2-halobenzonitriles and commercially available …
Number of citations: 3 pubs.acs.org

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